7-hydroxyisoquinolin-1(2H)-one

Description

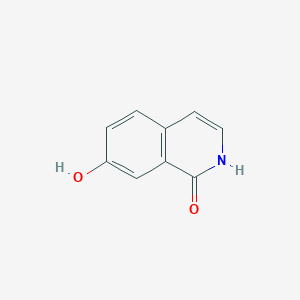

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-7-2-1-6-3-4-10-9(12)8(6)5-7/h1-5,11H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSSLGUHFFFJRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CNC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40515143 | |

| Record name | 7-Hydroxyisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59647-24-4 | |

| Record name | 7-Hydroxyisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Hydroxyisoquinolin 1 2h One and Its Derivatives

De Novo Synthetic Approaches to the Core Scaffold

De novo synthesis refers to the construction of the isoquinolinone ring system from simpler, acyclic or monocyclic precursors. mdpi.commdpi.comnih.gov These methods are fundamental for creating the core structure upon which further modifications can be made.

The assembly of the 7-hydroxyisoquinolin-1(2H)-one scaffold can be achieved through multi-step sequences starting from readily available chemicals. A notable pathway begins with 3-hydroxybenzoic acid, which serves as a key starting material. nih.gov

One documented synthesis of a this compound derivative initiates with the condensation of 3-hydroxybenzoic acid with chloral (B1216628) hydrate. nih.gov This is followed by a series of transformations including reduction, acid treatment, and condensation with 2-furoyl chloride to build an intermediate, 3-(furan-2-yl)-7-hydroxy-1H-isochromen-1-one. nih.gov This isochromenone is a direct precursor to the target isoquinolinone scaffold. nih.gov

Other important precursors for isoquinolinone synthesis include homophthalic acid derivatives. researchgate.netnih.gov For instance, 7-substituted homophthalic acids are used to synthesize 7-substituted 2-hydroxyisoquinoline-1,3(2H)-diones, which are structurally related to the target compound. researchgate.net N-alkyl-N-methacryloylbenzamides have also been utilized as precursors in visible-light-promoted radical cyclization reactions to form isoquinolinedione structures. researchgate.net

Table 1: Key Precursors in the Synthesis of this compound Derivatives

| Precursor | Resulting Scaffold/Intermediate | Reference |

|---|---|---|

| 3-Hydroxybenzoic Acid | 3-(Furan-2-yl)-7-hydroxyisoquinolin-1(2H)-one | nih.gov |

| 7-Substituted Homophthalic Acids | 7-Substituted 2-Hydroxyisoquinoline-1,3(2H)-diones | researchgate.net |

| Amino Homophthalic Acid | 2-Hydroxyisoquinoline-1,3-dione (HID) ring | nih.gov |

A key strategic cyclization involves the conversion of a 3-substituted-7-hydroxy-1H-isochromen-1-one into the corresponding this compound. This transformation is effectively achieved by heating the isochromenone intermediate with ammonium (B1175870) hydroxide (B78521), which replaces the endocyclic oxygen atom with a nitrogen atom to form the lactam ring of the isoquinolinone. nih.gov

Alternative cyclization strategies reported for the broader isoquinolone class include transition-metal-catalyzed reactions. Rhodium(III)-catalyzed C-H activation and annulation of benzamides with alkynes (using vinyl acetate (B1210297) as an acetylene (B1199291) equivalent) provides a direct route to the isoquinolone core. organic-chemistry.orgacs.org Another approach involves a Suzuki cross-coupling between a 2-halobenzonitrile and a vinyl boronate, followed by a platinum-catalyzed hydrolysis and cyclization to yield the 3,4-unsubstituted isoquinolin-1(2H)-one scaffold. organic-chemistry.org Condensation of homophthalic acid derivatives with hydroxylamine (B1172632) derivatives is also a common method to construct the N-hydroxyisoquinolinedione ring system. researchgate.netnih.gov

Functionalization and Derivatization Strategies at the Isoquinolinone Ring

Once the core this compound scaffold is obtained, its properties can be finely tuned through various functionalization and derivatization reactions at specific sites.

While the parent compound is defined by the hydroxyl group at position 7, the synthesis of derivatives with other substituents at this position is of significant interest. These are typically introduced into a precursor prior to the final cyclization. For example, regioselective nitration of a tetrahydroisoquinoline-3-carboxylic acid derivative at the 7-position has been achieved using sodium nitrate (B79036) in sulfuric acid. nih.gov Similarly, 5,8-dimethoxyisoquinolin-1(2H)-one can be nitrated at the 7-position. acs.org These nitro derivatives can then serve as handles for further chemical transformations. The influence of different substituents at the C-7 position on the properties of related 2-hydroxyisoquinoline-1,3(2H,4H)-diones has also been a subject of investigation. researchgate.netacs.org

The nitrogen atom at the 2-position of the isoquinolinone ring is a key site for derivatization. A significant modification involves the introduction of a hydroxyl group to form N-hydroxyisoquinolinones. nih.gov This is often accomplished by condensing a homophthalic acid precursor with an O-protected hydroxylamine, such as O-benzylhydroxylamine, followed by a deprotection step. researchgate.net N-alkylation, such as N-methylation, is another common modification at this position. acs.orgnih.gov

Table 2: Examples of N-2 Atom Modification

| Reagent/Reaction | Resulting Moiety | Precursor Type | Reference |

|---|---|---|---|

| O-Benzylhydroxylamine, followed by deprotection | N-OH | Homophthalic Acid | researchgate.net |

The 7-hydroxyl group itself presents a prime opportunity for introducing structural diversity. It can undergo reactions typical of phenolic hydroxyls. A prominent example is glycosidation, where the hydroxyl group is converted into a glycosidic ether. This has been demonstrated in the synthesis of a complex derivative of 3-(furan-2-yl)-7-hydroxyisoquinolin-1(2H)-one. nih.gov Another common derivatization is the formation of an ether linkage, such as methylation to produce the 7-methoxy derivative. acs.org This transformation is often a key step in synthetic sequences to protect the hydroxyl group or to modulate the compound's electronic and physical properties. nih.gov

Generation of Hybrid Molecules and Conjugates

The synthesis of hybrid molecules and conjugates incorporating the this compound scaffold is a strategic approach in medicinal chemistry to develop novel compounds with potentially enhanced or dual biological activities. This involves chemically linking the core structure with other pharmacophores or functional moieties. The primary sites for modification on the this compound molecule are the hydroxyl group at the C-7 position and the nitrogen atom of the lactam ring.

The concept of creating hybrid drugs revolves around combining two or more bioactive scaffolds into a single molecular entity. mdpi.com This strategy aims to address challenges such as drug resistance and to achieve improved therapeutic profiles. mdpi.com In the context of isoquinoline (B145761) derivatives, hybridization has been explored to develop agents with a range of activities. For instance, hybrid molecules based on the 3,4-dihydroisoquinolin-1(2H)-one core have been synthesized by coupling them with cinnamic acids to create novel anticancer agents. researchgate.net Another approach involved the hybridization of a hydroxylisoquinoline-dione (HID) scaffold with other structures to create dual inhibitors of HIV-1 integrase and RNase H. mdpi.com

While specific examples detailing the synthesis of hybrid molecules starting directly from this compound are not extensively documented in the provided search results, the general principles of conjugation chemistry can be applied. The phenolic hydroxyl group at C-7 is a prime site for etherification or esterification to link other molecules. For example, it can be reacted with an appropriately functionalized molecule (e.g., containing a good leaving group like a halide) under basic conditions to form an ether linkage.

Similarly, the nitrogen atom in the isoquinolinone ring, although part of an amide (lactam), can potentially be alkylated or acylated under specific conditions to introduce a linker or another bioactive component. The synthesis of N-alkylated 3,4-dihydroisoquinolinone derivatives has been described, suggesting that N-functionalization of the isoquinolinone core is a feasible strategy.

The generation of conjugates, for instance, with targeting moieties like antibodies or with oligonucleotides, represents a more advanced application. nih.govdynamic-biosensors.com These methodologies often involve the introduction of a reactive handle onto the core molecule, which can then be used for site-specific conjugation. For the this compound scaffold, the hydroxyl group could be derivatized to introduce a linker with a terminal functional group (e.g., an azide (B81097) or an alkyne) suitable for click chemistry, a powerful tool for creating complex conjugates. dynamic-biosensors.com

Total Synthesis of Specific Bioactive this compound Analogs

Synthesis of 3-(furan-2-yl)-7-hydroxyisoquinolin-1(2H)-one and its Glycosides

A notable synthesis of 3-(furan-2-yl)-7-hydroxyisoquinolin-1(2H)-one (8) has been reported as part of the total synthesis of antiviral compounds. nih.gov The synthetic sequence commences from 2-(2,2-dichlorovinyl)-5-hydroxy-benzoic acid (4), which is obtained from the reduction of a precursor with zinc and acetic acid. nih.gov

The key steps in the synthesis of compound 8 are outlined below:

Formation of a Dicarboxylic Acid: Compound 4 is treated with concentrated sulfuric acid to yield 2-(carboxymethyl)-5-hydroxybenzoic acid (5). nih.gov

Condensation and Cyclization: Compound 5 is then condensed with 2-furoyl chloride, leading to the formation of 3-(furan-2-yl)-1-oxo-1H-isochromen-7-yl furan-2-carboxylate (B1237412) (6). nih.gov

Saponification: The subsequent saponification of compound 6 using lithium hydroxide (LiOH) in an aqueous tetrahydrofuran (B95107) (THF) solution affords 3-(furan-2-yl)-7-hydroxy-1H-isochromen-1-one (7). nih.gov

Ammonolysis: The final step involves heating compound 7 with ammonium hydroxide, which results in the formation of the target molecule, 3-(furan-2-yl)-7-hydroxyisoquinolin-1(2H)-one (8). nih.gov

The synthesis of a glycoside derivative of compound 8 has also been achieved. nih.gov This involves the glycosidation of 3-(furan-2-yl)-7-hydroxyisoquinolin-1(2H)-one (8) to produce 3-(furan-2-yl)-7-(((2S,3R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)isoquinolin-1(2H)-one (10). nih.gov A further hydroxymethylation reaction on the furan (B31954) ring of the glycoside yields 3-(5-(hydroxymethyl)furan-2-yl)-7-(((2S,3R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)isoquinolin-1(2H)-one (1). nih.gov

Table 1: Key Intermediates and Final Products in the Synthesis of 3-(furan-2-yl)-7-hydroxyisoquinolin-1(2H)-one and its Glycoside

| Compound Number | Compound Name | Role in Synthesis |

| 4 | 2-(2,2-dichlorovinyl)-5-hydroxy-benzoic acid | Starting material for the core structure |

| 5 | 2-(carboxymethyl)-5-hydroxybenzoic acid | Intermediate after treatment with sulfuric acid |

| 6 | 3-(furan-2-yl)-1-oxo-1H-isochromen-7-yl furan-2-carboxylate | Intermediate after condensation |

| 7 | 3-(furan-2-yl)-7-hydroxy-1H-isochromen-1-one | Key isochromenone intermediate |

| 8 | 3-(furan-2-yl)-7-hydroxyisoquinolin-1(2H)-one | Final aglycone product |

| 10 | 3-(furan-2-yl)-7-(((2S,3R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)isoquinolin-1(2H)-one | Glycoside derivative |

| 1 | 3-(5-(hydroxymethyl)furan-2-yl)-7-(((2S,3R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)isoquinolin-1(2H)-one | Final hydroxymethylated glycoside product |

Synthetic Routes to Structurally Related Dihydroisoquinolinones with Biological Relevance

The 3,4-dihydroisoquinolin-1(2H)-one core is a prevalent scaffold in a variety of biologically active compounds. Consequently, numerous synthetic methodologies have been developed to access these structures and their derivatives.

One prominent strategy involves the cyclization of appropriately substituted precursors. For instance, 7-nitro-3,4-dihydroisoquinolin-1(2H)-one can be synthesized through the nitration of 3,4-dihydroisoquinolin-1(2H)-one using a mixture of concentrated sulfuric and nitric acids. The nitro group in this derivative can be subsequently reduced to an amino group, providing a handle for further functionalization.

Modern synthetic methods often employ transition metal catalysis to achieve efficient and selective annulation reactions. Nickel-catalyzed annulation of 2-halobenzamides with alkynes has been demonstrated as an effective route to produce highly substituted 1(2H)-isoquinolones. acs.org This approach offers a versatile way to introduce a variety of substituents onto the isoquinolone ring.

Rhodium-catalyzed [4+2] cycloaddition of feedstock gases, facilitated by C-H activation, provides access to a diverse set of 3,4-dihydroisoquinolinones. mdpi.com Similarly, cobalt-catalyzed C-H annulation of arylamides with 1,3-dienes furnishes 3,4-dihydroisoquinolinones in good yields. mdpi.com

Another approach involves the modification of existing dihydroisoquinolinone skeletons. A facile procedure for producing N-alkylated 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position has been developed. researchgate.net This method relies on the N-alkylation of 3,3'-dimethyl-3,4-dihydroisoquinoline derivatives followed by the oxidation of the resulting iminium salts. researchgate.net

Furthermore, the synthesis of 4-hydroxyisoquinoline-1,3(2H,4H)-diones has been achieved through a one-pot reaction of N-alkylbenzamides with α-keto esters. researchgate.net These compounds can serve as versatile intermediates for the preparation of other substituted isoquinolones.

Table 2: Selected Synthetic Methods for Dihydroisoquinolinone Derivatives

| Method | Starting Materials | Key Features |

| Nitration | 3,4-dihydroisoquinolin-1(2H)-one | Introduction of a nitro group, typically at the 7-position. |

| Nickel-Catalyzed Annulation | 2-halobenzamides and alkynes | Provides highly substituted 1(2H)-isoquinolones. acs.org |

| Rhodium-Catalyzed [4+2] Cycloaddition | Benzoic acids and N-vinyl formamides | Utilizes C-H activation for the synthesis of 3,4-dihydroisoquinolinones. mdpi.com |

| Cobalt-Catalyzed C-H Annulation | Arylamides and 1,3-dienes | Regio- and chemoselective synthesis of 3,4-dihydroisoquinolinones. mdpi.com |

| N-Alkylation and Oxidation | 3,3'-dimethyl-3,4-dihydroisoquinoline derivatives | Generates N-substituted 3,4-dihydroisoquinolinones with substituents at the 3-position. researchgate.net |

| One-pot reaction with α-keto esters | N-alkylbenzamides and α-keto esters | Synthesis of 4-hydroxyisoquinoline-1,3(2H,4H)-diones. researchgate.net |

Pharmacological and Biological Activities of 7 Hydroxyisoquinolin 1 2h One and Its Congeners

Antiviral Efficacy

The isoquinoline (B145761) nucleus is a significant scaffold in medicinal chemistry, with derivatives showing a range of biological activities, including antiviral effects. semanticscholar.org This section details the antiviral efficacy of 7-hydroxyisoquinolin-1(2H)-one and its congeners against several key human viruses.

Inhibition of Herpes Simplex Virus Type 1 (HSV-1) Replication

Herpes Simplex Virus Type 1 (HSV-1) is a widespread pathogen responsible for a variety of human diseases. nih.gov The search for novel anti-HSV-1 agents is driven by the limitations of current therapies, such as the emergence of drug-resistant strains. nih.gov

One notable compound, 3-(furan-2-yl)-7-hydroxyisoquinolin-1(2H)-one , an aglycone derivative isolated from Radix isatidis, has demonstrated potent anti-HSV-1 activity. nih.govresearchgate.net Research has shown its ability to inhibit the replication of the virus with a 50% inhibitory concentration (IC50) value of 15.3 µg/mL. nih.govresearchgate.net This compound was identified as a promising candidate for further development in anti-HSV-1 therapy. nih.gov Another study identified a benzofuran-dioxolo-isoquinoline derivative, 1-(1-benzofuran-2-yl)-2-[(5Z)-2H,6H,7H,8H- semanticscholar.orgresearchgate.netdioxolo[4,5-g]isoquinolin-5-ylidene]ethenone , which exhibited weak but significant dose-dependent antiviral activity by acting at the viral inactivation stage. mdpi.com

| Compound | Virus Strain(s) | IC50 | Reference(s) |

| 3-(furan-2-yl)-7-hydroxyisoquinolin-1(2H)-one | HSV-1 | 15.3 µg/mL | nih.govresearchgate.net |

| 1-(1-benzofuran-2-yl)-2-[(5Z)-2H,6H,7H,8H- semanticscholar.orgresearchgate.netdioxolo[4,5-g]isoquinolin-5-ylidene]ethenone | HSV-1 | - | mdpi.com |

Modulation of Human Immunodeficiency Virus Type 1 (HIV-1) Targets

HIV-1 remains a major global health challenge, and the development of new drugs targeting different aspects of the viral life cycle is crucial. osti.gov Isoquinolinone derivatives have emerged as a promising class of compounds that can inhibit key HIV-1 enzymes.

HIV-1 integrase (IN) is a critical enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, making it an attractive target for antiretroviral therapy. nih.gov A series of 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives have been synthesized and evaluated for their ability to inhibit HIV-1 IN. acs.org These compounds are designed to chelate the metal ions in the enzyme's active site. acs.org

Notably, some 7-substituted 2-hydroxyisoquinoline-1,3(2H,4H)-diones were found to be potent inhibitors of HIV-1 IN, with some derivatives exhibiting submicromolar IC50 values. acs.orgbrieflands.com For instance, 2-hydroxyisoquinoline-1,3(2H,4H)-dione itself showed an IC50 of 6.32 µM against HIV-1 IN. medchemexpress.com The introduction of various substituents at different positions of the isoquinoline ring has been explored to optimize the inhibitory activity. brieflands.com

| Compound | Target | IC50 | Reference(s) |

| 2-Hydroxyisoquinoline-1,3(2H,4H)-dione | HIV-1 Integrase | 6.32 µM | medchemexpress.com |

| 7-substituted 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives | HIV-1 Integrase | Submicromolar to micromolar range | acs.orgbrieflands.com |

The reverse transcriptase (RT) enzyme of HIV-1 has two distinct functions: a DNA polymerase activity and a ribonuclease H (RNase H) activity. nih.gov The RNase H domain is responsible for degrading the RNA strand of the RNA:DNA hybrid during reverse transcription. nih.gov While many drugs target the polymerase function, the RNase H domain remains an underexploited target. nih.gov

The 2-hydroxyisoquinoline-1,3(2H,4H)-dione scaffold has been identified as a potent inhibitor of the RNase H function of HIV-1 RT. nih.govasm.org These compounds function as active-site inhibitors by chelating the divalent metal ions essential for catalysis. asm.org2-hydroxyisoquinoline-1,3(2H,4H)-dione demonstrated an IC50 of 5.9 µM for RNase H inhibition. medchemexpress.com Further structure-activity relationship (SAR) studies have shown that modifications, such as the introduction of a methoxycarbonyl group at the 4-position, can enhance potency. nih.govmdpi.com

| Compound | Target | IC50 | Reference(s) |

| 2-Hydroxyisoquinoline-1,3(2H,4H)-dione | HIV-1 RT RNase H | 5.9 µM | medchemexpress.com |

| 2-hydroxy-4-methoxycarbonylisoquinoline-1,3(2H,4H)-dione | HIV-1 RT RNase H | 61 nM | nih.govmdpi.com |

A particularly attractive strategy in anti-HIV drug discovery is the development of dual inhibitors that can target multiple viral enzymes simultaneously. brieflands.com The structural and functional similarities between the active sites of HIV-1 integrase and RNase H make the design of dual inhibitors feasible. brieflands.com

The 2-hydroxyisoquinoline-1,3(2H,4H)-dione framework has been successfully utilized to develop dual inhibitors of both HIV-1 IN and RNase H. acs.orgmdpi.com Several derivatives have shown inhibitory activity against both enzymes in the micromolar range. acs.org While many of the initial compounds were more potent against integrase, further optimization has led to compounds with more balanced dual-inhibitory profiles. nih.govmdpi.com For example, 2-hydroxyisoquinoline-1,3(2H,4H)-dione inhibits both HIV-1 integrase (IC50 = 6.32 µM) and RNase H (IC50 = 5.9 µM). medchemexpress.com

Hepatitis C Virus (HCV) Inhibition

Hepatitis C virus (HCV) is a leading cause of chronic liver disease. The 2-hydroxyisoquinoline-1,3(2H,4H)-dione scaffold has also been investigated for its potential to inhibit HCV replication. biosynth.com These compounds have been shown to target the HCV NS5B polymerase, a key enzyme in the viral replication process. biosynth.comnih.gov One derivative, in particular, demonstrated good cellular-level anti-HCV activity with a 50% effective concentration (EC50) of 1.9 µM. nih.gov

Anticancer and Antiproliferative Properties

The quinoline (B57606) and isoquinoline frameworks are recognized as valuable scaffolds in the design of effective anticancer agents. arabjchem.orgglobalresearchonline.net Derivatives of isoquinolin-1(2H)-one have demonstrated significant antiproliferative effects across various cancer cell lines, operating through multiple mechanisms of action. ontosight.aiuniv.kiev.ua

A range of isoquinolin-1(2H)-one derivatives have been synthesized and evaluated for their ability to inhibit the growth of human tumor cell lines. One study investigated a series of 3-amino substituted isoquinolin-1(2H)-ones, revealing varied levels of anticancer activity depending on the specific substitutions. univ.kiev.ua

Among the tested compounds, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one emerged as a particularly potent derivative, exhibiting a mean growth percentage (GP) of 49.57% across a majority of the 60 cell lines screened by the National Cancer Institute (NCI). univ.kiev.ua This compound demonstrated notable selectivity for the breast cancer sub-panel, with high sensitivity observed in the MDA-MB-468 and MCF7 cell lines. univ.kiev.ua Significant growth inhibition (over 70%) was also recorded for renal cancer (UO-31) and melanoma (SK-MEL-5) cell lines. univ.kiev.ua

Another congener, 11-benzoyl-10-chloro-7,9-difluoro-6-imino-2,3,4,6-tetrahydro-1H-pyrimido[1,2-b]isoquinoline-8-carbonitrile (HC6h) , a polyhalo 1,3-diazaheterocycle fused isoquinolin-1(2H)-imine derivative, has been noted for its promising anticancer activity and low in vivo toxicity. nih.gov Furthermore, the antitumor effect of a 2-arylisoquinoline-1,3(2H,4H)-dione derivative was evaluated in a nude mice PANC-1 xenograft model, where it was found to potentially inhibit tumor growth. researchgate.net

| Cancer Cell Line Sub-panel | Cell Line | Growth Percentage (GP %) |

|---|---|---|

| Breast Cancer | MDA-MB-468 | 10.72 |

| Breast Cancer | MCF7 | 26.62 |

| Renal Cancer | UO-31 | 22.78 |

| Melanoma | SK-MEL-5 | 22.08 |

The anticancer effects of isoquinolinone derivatives are attributed to their interference with fundamental cellular processes required for proliferation, including microtubule dynamics and the formation of new blood vessels.

Microtubules are essential components of the cytoskeleton involved in critical cellular functions, including mitosis, making them a key target for cancer therapy. sci-hub.se Agents that interfere with microtubule dynamics can arrest the cell cycle and induce apoptosis. nih.gov Several quinoline and isoquinoline derivatives have been identified as inhibitors of tubulin polymerization. globalresearchonline.netnih.govnih.gov

Research into 5-aryltetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones, for example, has established them as a promising scaffold for developing novel tubulin polymerization inhibitors. nih.govrsc.org These compounds have been shown to bind to the colchicine (B1669291) site of tubulin, disrupting microtubule assembly and reducing microtubule growth rates in vitro. nih.govnih.gov A specific derivative, ZLM-7 , which is a combretastain A-4 derivative, was also found to induce the disassembly of the microtubule cytoskeleton. nih.gov This mechanism of action is a hallmark of microtubule-targeting agents, which are among the most effective drugs exhibiting both vascular-disrupting and anti-angiogenic activities. sci-hub.senih.gov

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis, making its inhibition a promising strategy for cancer treatment. nih.govthno.orggulhanemedj.org Certain isoquinolinone congeners have demonstrated significant anti-angiogenic properties.

The compound ZLM-7 has been reported to exhibit potent anti-angiogenic activity both in vitro and in vivo. nih.gov Its mechanism involves the blockade of the VEGF/VEGFR-2 signaling pathway, a critical pathway in angiogenesis. ZLM-7 treatment suppresses the expression and secretion of Vascular Endothelial Growth Factor (VEGF) and inhibits the VEGF-induced phosphorylation of its receptor, VEGFR-2, along with downstream signaling mediators like AKT, MEK, and ERK. nih.gov In vivo studies using the chicken chorioallantoic membrane (CAM) model showed that ZLM-7 significantly inhibited neovascularization and reduced microvessel density in tumor tissues. nih.gov

The balance between cell proliferation and cell death is critical for tissue homeostasis, and its disruption is a key feature of cancer. nih.gov Isoquinolinone derivatives have been shown to influence this balance by modulating cell cycle regulation and inducing apoptosis.

For instance, 6-hydroxyisoquinolin-1(2H)-one is known to affect the expression of genes associated with apoptosis and cell cycle regulation, which contributes to its anticancer properties. The isoquinolin-1(2H)-imine derivative HC6h induces cell death in human A549 lung cancer cells by triggering the generation of intracellular reactive oxygen species (ROS). nih.gov This ROS production leads to the activation of JNK signaling, which in turn mediates both autophagy and apoptosis, evidenced by the activation of caspase-3, caspase-9, and PARP cleavage. nih.gov

The inhibition of tubulin polymerization by these compounds is directly linked to their effect on the cell cycle. nih.gov By disrupting microtubule dynamics, these agents halt cell cycle progression, typically in the G2/M phase, which leads to mitotic arrest and subsequently triggers apoptosis. nih.gov

Mechanisms of Action in Cellular Proliferation Control

Antimicrobial Spectrum

Beyond their anticancer properties, derivatives of the isoquinolin-1(2H)-one scaffold have also been reported to possess a range of antimicrobial activities, including antibacterial, antifungal, and antiviral effects. ontosight.ai The broader family of quinolones is well-established for its broad-spectrum antimicrobial capabilities, primarily by inhibiting bacterial DNA gyrase and topoisomerase IV. mdpi.com

One congener, 3-(furan-2-yl)-7-hydroxyisoquinolin-1(2H)-one , which is an active compound found in Radix isatidis, has demonstrated potent antiviral activity against Herpes Simplex Virus type 1 (HSV-1), with a reported IC50 value of 15.3 µg/mL. researchgate.netnih.gov Research suggests that the aglycone derivative (the non-sugar part of the molecule) has better antiviral activity than its glucoside forms. nih.gov

Additionally, derivatives such as 2-hydroxyisoquinoline-1,3(2H,4H)-diones have been investigated as dual inhibitors of two key enzymes of the Human Immunodeficiency Virus (HIV-1): integrase (IN) and the ribonuclease H (RNase H) domain of reverse transcriptase. brieflands.comacs.orgasm.org While many of these compounds showed high cellular cytotoxicity, they effectively inhibited both enzymes at micromolar concentrations, with some displaying submicromolar IC50 values for integrase inhibition. acs.orgasm.org

| Compound | Target Organism/Enzyme | Activity (IC50) | Reference |

|---|---|---|---|

| 3-(furan-2-yl)-7-hydroxyisoquinolin-1(2H)-one | Herpes Simplex Virus-1 (HSV-1) | 15.3 µg/mL | researchgate.netnih.gov |

| 2-Hydroxyisoquinoline-1,3(2H,4H)-dione derivatives | HIV-1 Integrase (IN) | Submicromolar to micromolar range | acs.org |

| 2-Hydroxyisoquinoline-1,3(2H,4H)-dione derivatives | HIV-1 RNase H | Micromolar range | acs.org |

Enzyme and Receptor Modulation

The isoquinolinone framework is a versatile template for designing potent and often selective inhibitors of crucial enzymes and as ligands for key neuroreceptors.

Isoquinolinone and its derivatives are well-established as potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), a family of enzymes critical for DNA repair. nih.govgoogle.com Inhibition of PARP is a therapeutic strategy for cancer, as it can induce synthetic lethality in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. medsci.org

Numerous isoquinolinone-based scaffolds have been developed as PARP inhibitors. For example, 1,5-dihydroxyisoquinoline (also known as 5-hydroxyisoquinolin-1(2H)-one), a close congener of the subject compound, is recognized as a potent PARP inhibitor. nih.gov Novel indeno[1,2-c]isoquinolinone derivatives have been synthesized and shown to be powerful, nonmutagenic PARP-1 inhibitors, with some analogues exhibiting IC50 values in the low nanomolar range. nih.govacs.org Other modifications, such as the creation of thieno[2,3-c]isoquinolin-5-one (TIQ-A), have also yielded submicromolar PARP-1 inhibitors. researchgate.net Research has also produced isoquinolinone derivatives with selectivity for different PARP isoforms, including selective PARP-2 inhibitors and dual PARP-1/PARP-3 inhibitors. nih.govaacrjournals.org

| Compound/Derivative | Target | Activity (IC50) | Reference |

| Indeno[1,2-c]isoquinolinone (11a) | PARP-1 | 1 nM | nih.govacs.org |

| Indeno[1,2-c]isoquinolinone (12a) | PARP-1 | 10 nM | nih.govacs.org |

| Thieno[2,3-c]isoquinolin-5-one (TIQ-A) | PARP-1 | 0.45 µM | researchgate.net |

| 5-methoxy TIQ-A derivative | PARP-1 | 0.21 µM | researchgate.net |

| 5-benzoyloxyisoquinolin-1(2H)-one derivative | PARP-2 | >60-fold selective over PARP-1 | nih.gov |

| NMS-P914 | PARP-1/PARP-3 | 1 nM (cellular IC50) | aacrjournals.org |

Derivatives of isoquinolinone serve as scaffolds for agents that interact with central nervous system receptors, particularly dopamine (B1211576) receptors, which are targets for treating neurological and psychiatric disorders like Parkinson's disease and schizophrenia. conicet.gov.ar

A series of novel isoquinolinone derivatives were synthesized as potential multi-target antipsychotics, showing high affinity for dopamine D2 receptors as well as several serotonin (B10506) receptors. nih.govresearchgate.net Other research has focused on developing tetrahydroisoquinoline derivatives with high and selective affinity for the dopamine D3 receptor subtype. google.com Studies on halogenated 1-benzyl-tetrahydroisoquinoline derivatives have explored the structure-activity relationship for binding to D1 and D2 receptors, finding that substituents on the benzylic ring are an important factor in modulating affinity. conicet.gov.ar Functional assays have confirmed that isoquinoline derivatives can act as either full or partial agonists at human D2 receptors, making them lead molecules for developing new therapeutic drugs. ebi.ac.uk

| Compound/Derivative Class | Target Receptor(s) | Affinity/Activity | Reference |

| Isoquinolinone derivative (Compound 13) | D2, 5-HT1A, 5-HT2A, 5-HT6, 5-HT7 | High affinity | nih.gov |

| 1-(2'-bromobenzyl)-6,7-dihydroxy-N-methyl-tetrahydroisoquinoline (Br-BTHIQ) | D4 > D3 > D2 | Nanomolar Ki; Partial agonist at D2 | ebi.ac.uk |

| 1,2-demethyl-nuciferine | D2 > D4 > D3 | Nanomolar Ki; Full agonist at D2 | ebi.ac.uk |

| 2-bromobenzyl-THIQs | D1/D2 | Nanomolar Ki range | conicet.gov.ar |

| Tetrahydroisoquinoline derivatives | D3 | High affinity | google.com |

Tyrosyl DNA phosphodiesterase II (TDP2) is an enzyme that repairs DNA damage caused by topoisomerase II (Top2) poisons, a class of chemotherapy drugs. nih.govacs.org Inhibiting TDP2 is a strategy to enhance the efficacy of these anticancer drugs. nih.gov The isoquinoline-1,3-dione scaffold has been identified as a novel and selective chemotype for inhibiting TDP2. nih.govacs.org

The initial discovery came from screening a collection of synthetic compounds, which identified 6-furanoisoquinoline-1,3-dione as a selective inhibitor with an IC50 of 10 µM. nih.gov Subsequent structure-activity relationship (SAR) studies led to the development of more potent analogues, with the best compound showing an IC50 of 1.9 µM against recombinant TDP2. nih.govacs.org Further exploration of the scaffold identified 4-benzylideneisoquinoline-1,3(2H,4H)-diones as a new subtype of TDP2 inhibitors, with the most effective analogue having an IC50 of 4.8 µM. nih.gov These derivatives show selectivity for TDP2 over the related enzyme TDP1. acs.org

| Compound/Derivative | Target | Activity (IC50) | Reference |

| 6-furanoisoquinoline-1,3-dione (43) | TDP2 | 10 µM | nih.gov |

| Isoquinoline-1,3-dione analogue (64) | TDP2 | 1.9 µM | nih.govacs.org |

| 4-benzylideneisoquinoline-1,3(2H,4H)-dione (12q) | TDP2 | 4.8 µM | nih.gov |

The isoquinolinone core and its congeners inhibit various enzymes through distinct mechanisms tailored to the specific active site of their target.

PARP Inhibition : The inhibitory action of isoquinolinones on PARP is based on their structural mimicry of the nicotinamide (B372718) moiety of NAD+, the enzyme's natural substrate. The lactam ring of the isoquinolinone scaffold effectively locks the molecule in a conformation that is favorable for binding to the nicotinamide-binding pocket of the PARP active site, thereby competitively inhibiting its enzymatic activity. medsci.orgacs.org

TDP2 Inhibition : For TDP2 inhibitors based on the isoquinoline-1,3-dione scaffold, the mechanism is believed to involve interaction with the enzyme's active site, which requires a magnesium ion (Mg2+) for catalysis. nih.gov Molecular modeling suggests that the NH group and the two flanking carbonyl groups of the dione (B5365651) core are crucial, potentially forming hydrogen bonds and coordinating with the essential Mg2+ ion, thus disrupting the enzyme's catalytic function. nih.gov

Tyrosinase Inhibition : Studies on isoquinoline urea/thiourea derivatives have shown they can inhibit tyrosinase, an enzyme involved in melanin (B1238610) production. Kinetic analysis revealed that the most active compound in one study, 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea, acts as a competitive inhibitor. tandfonline.com

α-Glucosidase Inhibition : Indolo[1,2-b]isoquinoline derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme targeted in diabetes therapy. Kinetic studies demonstrated that these compounds act as reversible, mixed-type inhibitors. mdpi.com Further analysis indicated that their binding induces conformational changes in the enzyme, leading to its inhibition. mdpi.com

2,3-Oxidosqualene Cyclase (OSC) Inhibition : Certain substituted decahydroisoquinoline (B1345475) derivatives have been designed to inhibit OSC, an enzyme in the cholesterol biosynthesis pathway. Their mechanism of action is proposed to be as mimics of a high-energy carbocation intermediate that forms during the enzyme-catalyzed cyclization reaction, thereby blocking the active site. nih.gov

Other Biological Attributes

The isoquinoline scaffold is a key feature in many biologically active compounds. nih.gov Research into isoquinolin-1(2H)-one and its derivatives has revealed a range of activities that extend beyond a single therapeutic area, highlighting their potential as versatile molecular templates in drug discovery.

The capacity of a compound to counteract oxidative stress is a significant area of investigation, as cellular damage from free radicals is implicated in numerous disease processes. Isoquinoline derivatives are often evaluated for their ability to scavenge free radicals, a property that can contribute to neuroprotection and other beneficial effects. smolecule.comsmolecule.com The antioxidant properties are often attributed to the chemical structure of these compounds, which allows them to donate hydrogen atoms or electrons to neutralize reactive oxygen species. smolecule.com

While direct studies on the antioxidant capacity of this compound are limited, research on its congeners provides insight into the potential of this class. For instance, the formation of copper (II) complexes with the congener 4-(3-Aminophenyl)-5-hydroxyisoquinolin-1(2H)-one has been noted to enhance antioxidant activity. vulcanchem.com The general class of quinoline and isoquinoline compounds has been recognized for their antioxidant activities. nih.gov Studies on various derivatives indicate that the presence and position of hydroxyl groups on the aromatic ring system can significantly influence their radical scavenging capabilities.

Table 1: Antioxidant Activity of Selected Isoquinoline and Quinoline Congeners No direct experimental data for this compound was found in the reviewed sources. This table presents data for related compounds to illustrate the antioxidant potential within the broader class.

| Compound/Derivative Class | Assay | Results | Source |

|---|---|---|---|

| Isoquinoline Derivatives | General Evaluation | Often possess antioxidant capabilities, contributing to neuroprotection. smolecule.comsmolecule.com | smolecule.com, smolecule.com |

| 4-(3-Aminophenyl)-5-hydroxyisoquinolin-1(2H)-one | Complexation | Cu(II) complexes exhibit enhanced antioxidant activity. vulcanchem.com | vulcanchem.com |

Anti-inflammatory Potential

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. Several isoquinoline derivatives have been investigated for their anti-inflammatory properties. nih.govontosight.ai The mechanism of action often involves the inhibition of key inflammatory mediators and pathways.

Although the anti-inflammatory activities of isoquinolin-1(2H)-ones were previously not extensively explored, recent studies have begun to shed light on their potential. researchgate.net For example, a series of newly synthesized isoquinoline-1-carboxamide (B73039) derivatives demonstrated potent anti-inflammatory effects in lipopolysaccharide (LPS)-treated microglial cells. mdpi.com These compounds were shown to inhibit the production of pro-inflammatory mediators such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO). mdpi.com The study revealed that derivatives with N-hydroxyphenyl substituents were particularly effective, with IC₅₀ values for IL-6 and NO inhibition in the range of 20–40 µM. mdpi.com This anti-inflammatory action was linked to the inhibition of the MAPKs/NF-κB signaling pathway. mdpi.com

Furthermore, research into isoquinolin-1(2H)-one derivatives bearing an aminosulfonyl moiety identified them as potential inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory cascade. researchgate.net One compound from this series showed a 60.5% inhibition of TNF-α at a concentration of 10 μM, indicating significant anti-inflammatory potential. researchgate.net

Table 2: Anti-inflammatory Activity of Isoquinoline-1-carboxamide Congeners in LPS-Treated BV2 Cells

| Compound | Substituent | IL-6 Inhibition (IC₅₀ µM) | TNF-α Inhibition (IC₅₀ µM) | NO Inhibition (IC₅₀ µM) | Source |

|---|---|---|---|---|---|

| HSR1101 | 2-hydroxyphenyl | 21.34 ± 1.15 | > 100 | 36.87 ± 3.44 | mdpi.com |

| HSR1102 | 3-hydroxyphenyl | 25.11 ± 2.01 | > 100 | 30.56 ± 1.22 | mdpi.com |

| HSR1103 | 4-hydroxyphenyl | 27.65 ± 1.58 | > 100 | 38.65 ± 2.56 | mdpi.com |

Data is expressed as the mean ± S.E.M. of three independent experiments. mdpi.com

The unique structure of isoquinolines allows them to cross the blood-brain barrier and interact with various targets within the central nervous system, making them a subject of interest for their neuroactive properties. smolecule.com These properties include potential applications in treating neurological disorders and providing neuroprotection. smolecule.com

Congeners of this compound have demonstrated significant neuroprotective effects in various experimental models. A notable example is the inhibition of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme whose overactivation contributes to cell death in conditions like cerebral ischemia. researchgate.net Several PARP-1 inhibitors based on the isoquinolinone structure, such as 3,4-dihydro-5-[4-(1-piperidinyl)butoxy]-1(2H)-isoquinolinone and thieno[2,3-c]isoquinolin-5-one, have been shown to provide significant neuroprotection in experimental models of stroke. researchgate.net A study on newly synthesized isoquinolinone derivatives identified TIQ-A as a potent PARP-1 inhibitor that reduced neuronal death in an in vitro model of oxygen-glucose deprivation (OGD). researchgate.net The neuroprotective activity of these compounds showed a significant correlation with their PARP-1 inhibitory potency. researchgate.net

The broader class of isoquinoline derivatives is also being explored for modulating dopamine receptors, suggesting potential utility in conditions such as Parkinson's disease or schizophrenia. smolecule.com The compound 8-Methylisoquinolin-3(2H)-one is used as a research tool in studies investigating neuroactive compounds. evitachem.com

Table 3: Neuroprotective Effects and PARP-1 Inhibition of Selected Isoquinolinone Congeners

| Compound | PARP-1 Inhibition (IC₅₀ µM) | Neuroprotection against OGD (IC₅₀ µM) | Source |

|---|---|---|---|

| TIQ-A | 1.1 ± 0.1 | 0.2 ± 0.1 | researchgate.net |

| Compound 11 (PND derivative) | 2.0 ± 0.3 | 0.4 ± 0.1 | researchgate.net |

| Compound 12 (PND derivative) | 9.0 ± 1.0 | 2.0 ± 0.3 | researchgate.net |

Values are expressed as the mean ± S.E.M. researchgate.net

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituent Position and Electronic Properties

The biological activity of derivatives of 7-hydroxyisoquinolin-1(2H)-one is profoundly influenced by the nature and position of various substituents on the isoquinoline (B145761) core. Electronic properties, such as electron-donating or electron-withdrawing effects, play a significant role in modulating the potency and selectivity of these compounds.

C-7 Substituents and Their Influence on Biological Activity

The C-7 position of the isoquinoline nucleus has been identified as a critical site for modification, with substituents at this position greatly affecting biological activity. mdpi.com For instance, in a series of 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives, which share a similar bicyclic core with this compound, substitutions at the C-7 position have been explored for their inhibitory effects on enzymes like HIV-1 reverse transcriptase ribonuclease H (RNase H) and integrase (IN). acs.org Studies have shown that the introduction of various groups at this position can modulate the inhibitory potency against these viral enzymes. acs.org

In a study of isoquinoline alkaloids, the substituents at the C-7 position of the isoquinoline nucleus were found to significantly affect their bioactivity, including their inhibitory activity against protein tyrosine phosphatases. mdpi.com Furthermore, the introduction of a methoxy (B1213986) group at the C-7 position in 6-aryl substituted 2-hydroxyisoquinoline-1,3-dione analogues was found to slightly decrease RNase H inhibition, highlighting the subtle yet significant impact of C-7 substituents. nih.govresearchgate.net In the context of HIV-1 inhibitors, introducing electron-withdrawing groups like a nitro moiety at the C-7 position was found to be beneficial for antiviral activity. brieflands.com

The following table summarizes the observed influence of different substituents at the C-7 position on the biological activity of isoquinoline-based compounds.

| Substituent at C-7 | Effect on Biological Activity | Target/Assay | Reference |

| Various substituents | Greatly affects bioactivity | Protein tyrosine phosphatase inhibition | mdpi.com |

| Methoxy group | Slightly decreased RNase H inhibition | HIV-1 RNase H | nih.govresearchgate.net |

| Nitro group | Beneficial for antiviral activity | HIV-1 Inhibition | brieflands.com |

| Variously substituted groups | Modulates inhibitory potency | HIV-1 RNase H and Integrase | acs.org |

C-4 and C-5 Substituent Effects

Regarding the C-4 position, the introduction of lipophilic alkyl moieties in 2-hydroxyisoquinoline-1,3(2H,4H)-diones was found to increase selectivity for HIV-1 integrase. brieflands.com However, introducing extended side chains at this position was detrimental to the activity against Hepatitis B virus RNaseH. nih.gov In a series of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-dione derivatives, a substituent on the phenyl ring was required for CDK4 inhibitory activity, which was further enhanced by specific substituents at the C-6 position of the isoquinoline-1,3-dione core. researchgate.net

The table below outlines the effects of substituents at the C-4 and C-5 positions.

| Position | Substituent | Effect on Biological Activity | Target/Enzyme | Reference |

| C-5 | Methyl, Methoxy | Optimal for activity | Tankyrase | rcsb.orgnus.edu.sg |

| C-4 | Lipophilic alkyl moieties | Increased selectivity | HIV-1 Integrase | brieflands.com |

| C-4 | Extended side chains | Detrimental to activity | Hepatitis B Virus RNaseH | nih.gov |

| C-5 | Small substituents (e.g., amine, methyl) | Increases activity | Gram-positive bacteria | mdpi.com |

| C-5 | Larger substituents | Drastically drops antimicrobial activity | Antimicrobial | mdpi.com |

Role of Nitrogen Atom Substitutions

Substitutions on the nitrogen atom (N-2) of the isoquinolin-1(2H)-one ring system can significantly impact the compound's properties. In the context of caspase-3 inhibitors based on the isoquinoline-1,3,4-trione scaffold, N-substitution was generally considered to reduce the potency and stability of the derivatives, making it unsuitable for further modifications in that specific series. acs.org However, for other biological targets, N-substitution is a key strategy. For example, N-acyl 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives have been evaluated for their pharmacological activity as bradycardic agents. mdpi.com A cyclopropyl (B3062369) group on the N-1 atom of quinoline-4-ones was found to increase activity compared to an ethyl group, and substituted phenyl or thiazole (B1198619) rings at this position also had a beneficial effect. mdpi.com

Structural Features Critical for Target Binding and Selectivity

In the case of CDK4 inhibitors based on an isoquinoline-1,3-dione scaffold, the carbonyl group at C-3 and the imino group at the N-10 site were identified as necessary for binding to the ATP pocket of the enzyme. plos.org For thieno[2,3-c]isoquinoline derivatives targeting VEGFR-2, key binding interactions included hydrogen bonding with specific amino acid residues such as Cys919, Glu885, and Asp1046. researchgate.net

Pharmacophore Elucidation and Optimization Strategies

Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of functional groups required for biological activity. For isoquinoline-based compounds, this approach has been instrumental in guiding the design of more potent and selective inhibitors.

For a series of isoquinoline-1,3-dione derivatives acting as CDK4 inhibitors, 3D-QSAR analysis revealed that steric, electrostatic, hydrophobic, hydrogen bond donor, and acceptor properties are all highly desirable for potent inhibitory activity. plos.org In the development of inhibitors for PARP (poly(ADP-ribose) polymerase), a common feature among many inhibitors is a bicyclic lactam structure, which is present in isoquinolinones. researchgate.net The optimization of these scaffolds often involves modifying substituents to enhance interactions with the NAD+ binding site of the PARP enzymes. acs.org

A fragment-based drug discovery (FBDD) approach has also been successfully applied to isoquinoline derivatives. researchoutreach.org In this strategy, small molecular fragments that bind to the target are identified and then merged to create a more potent lead compound. For example, merging a 5-substituted isoquinoline derivative with a 7-substituted derivative led to a highly potent kinase inhibitor. researchoutreach.org

Computational and Biophysical Investigations

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in studying how isoquinoline (B145761) derivatives interact with biological targets. Research has focused on similar scaffolds, like 2-hydroxyisoquinoline-1,3(2H,4H)-diones (HIDs) and 2-hydroxyisoquinoline-1-(2H)-thione, to understand their inhibitory mechanisms against various enzymes. nih.govacs.org

Characterization of Active Site Binding Modes

Docking studies reveal that the binding of isoquinoline derivatives within an enzyme's active site is often governed by a combination of interactions, including metal chelation, hydrogen bonding, and hydrophobic contacts. For instance, derivatives of this scaffold are known to inhibit metal-dependent enzymes like HIV-1 reverse transcriptase (RT) ribonuclease H (RNase H) and integrase (IN). acs.orgnih.govnih.gov

The binding mode for these inhibitors typically involves the chelation of two divalent metal ions (e.g., Mg²⁺ or Mn²⁺) in the enzyme's catalytic core by a triad (B1167595) of coplanar oxygen atoms from the ligand. acs.orgresearchgate.netasm.org In the case of 2-hydroxyisoquinoline-1,3-dione inhibitors of HIV-1 RT RNase H, the hydroxyl and carbonyl groups are positioned to coordinate the two metal ions, which are also held in place by conserved acidic residues in the active site like aspartate and glutamate (B1630785) (D443, E478, D498, D549). acs.orgasm.org This metal-chelating interaction is a key determinant of inhibitory activity. researchgate.net

Beyond metal chelation, the fused aromatic ring system engages in significant hydrophobic interactions with nonpolar residues lining the active site. In studies on human carbonic anhydrase II (hCAII), the fused aromatic ring of a related thione analog was found to have extensive interactions with hydrophobic residues such as Val143, Val121, Leu198, and Phe131. nih.govacs.org Hydrogen bonds also play a critical role; for example, the C2 carbonyl of an inhibitor was observed forming a hydrogen bond with the conserved residue H539 in the RNase H active site. asm.org

| Target Enzyme | Interacting Residues | Interaction Type | Reference |

| HIV-1 RNase H | D443, E478, D498, D549 | Metal Chelation (Mn²⁺) | acs.org |

| H539 | Hydrogen Bonding | asm.org | |

| G444, S449, A538, W535 | Hydrophobic Pocket | acs.org | |

| hCAII | Val143, Val121, Leu198, Phe131 | Hydrophobic Interactions | nih.govacs.org |

Prediction of Binding Affinities

Predicting the binding affinity of a ligand to a protein is a primary goal of molecular docking and is essential for prioritizing compounds in drug discovery. u-strasbg.frresearchgate.net This affinity is often expressed as an inhibition constant (Kᵢ), a half-maximal inhibitory concentration (IC₅₀), or a calculated docking score.

For derivatives of the isoquinoline scaffold, binding affinities are highly dependent on the specific substitutions and the target enzyme. For example, adding a fused aromatic ring to a parent scaffold to create 2-hydroxyisoquinoline-1-(2H)-thione (2,1-HIQTO) resulted in a significant increase in binding affinity for hCAII, with a reported Kᵢ value of 15 μM. nih.govacs.org In studies of HIV-1 RNase H inhibitors, various substituted 2-hydroxyisoquinoline-1,3-dione analogues showed potent inhibition, with IC₅₀ values in the sub-micromolar to low micromolar range (0.20–2.0 µM). nih.gov

Docking scores, which are calculated values representing the predicted binding free energy, also serve as a measure of affinity. While more negative scores typically indicate stronger binding, they are sensitive to the scoring algorithm used and the size of the binding pocket. nih.govresearchgate.net For instance, docking studies of HID analogues into the RNase H active site yielded favorable docking scores, although these scores can sometimes underestimate the contribution of crucial metal chelation interactions. nih.govresearchgate.net

| Compound Class | Target Enzyme | Measured Affinity | Reference |

| 2-hydroxyisoquinoline-1-(2H)-thione | hCAII | Kᵢ = 15 μM | nih.govacs.org |

| C-5, C-6, C-7 Substituted HIDs | HIV-1 RNase H | IC₅₀ = 0.2 - 2.0 µM | nih.gov |

| 7-Substituted HIDs | HIV-1 Integrase | Submicromolar IC₅₀ | acs.org |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules like 7-hydroxyisoquinolin-1(2H)-one. researchgate.netnih.gov These methods provide detailed information on electron distribution, molecular orbitals, and reaction mechanisms at the atomic level. beilstein-journals.org

Analysis of Metal Chelation Mechanisms

DFT studies are employed to understand the mechanism of metal chelation, a critical function for many isoquinoline-based inhibitors. researchgate.netbrieflands.com These calculations can elucidate how the ligand's electronic structure facilitates binding to metal ions in an enzyme's active site. The inhibitory action of compounds like 2-hydroxyisoquinoline-1,3(2H,4H)-diones against metalloenzymes such as HIV-1 integrase is dependent on their ability to chelate divalent metal ions like Mg²⁺. researchgate.netbrieflands.com

The geometry of the chelating groups is crucial. The hydroxyl and carbonyl groups in the isoquinoline scaffold act as the key coordinating atoms. brieflands.com DFT calculations can model the geometry of the resulting metal complex, predict bond strengths, and analyze the charge distribution upon chelation. This helps confirm the bidentate or tridentate nature of the chelation and explains the stability of the ligand-metal complex, which is essential for effective enzyme inhibition. acs.orgresearchgate.net

Investigation of π-Stacking Interactions

The planar aromatic rings of this compound are well-suited for π-π stacking interactions, a type of non-covalent interaction that significantly contributes to the stability of ligand-protein complexes. nih.govlibretexts.org These interactions occur between the aromatic system of the ligand and the side chains of aromatic amino acids like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) in the protein's binding site. researchgate.net

Tautomeric Equilibria and Proton Transfer Dynamics

The tautomerism of the isoquinoline system is a key aspect of its chemistry. For the isoquinolin-1-one core, the lactam-lactim equilibrium strongly favors the lactam (amide) form, this compound, over the lactim (enol) form, 1,7-dihydroxyisoquinoline. pnas.org This has been confirmed by NMR studies and computational analysis. pnas.org

The 7-hydroxy substituent introduces another layer of complexity, enabling potential excited-state intramolecular proton transfer (ESIPT). acs.orgmdpi.com Studies on the parent 7-hydroxyquinoline (B1418103) (7HQ) show that upon photoexcitation, a proton can be transferred from the hydroxyl group to the ring nitrogen, leading to the formation of a keto-tautomer. acs.orgacs.org This process is often mediated by hydrogen-bonded complexes with solvent molecules. acs.orgresearchgate.net DFT calculations have been used to map the potential energy surfaces for both the ground and excited states, elucidating the mechanism and energy barriers for this proton transfer. acs.org The dynamics of proton transfer can occur on extremely fast timescales, from femtoseconds to nanoseconds. researchgate.netaps.org While the primary tautomer at equilibrium is the keto-amide form, the potential for proton transfer dynamics under specific conditions is an important feature of its molecular reactivity. acs.org

Spectroscopic Characterization of Ligand-Target Complexes (e.g., NMR, X-ray Crystallography)

The elucidation of the three-dimensional structure of a ligand-target complex is fundamental to understanding its mechanism of action and for guiding further drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography are powerful tools for providing atomic-level insights into these interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a versatile technique used to determine the structure and dynamics of molecules in solution. In the context of ligand-target interactions, NMR can identify which parts of a ligand are in close proximity to its biological target, and which residues of the target are involved in binding. Techniques like saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) are particularly useful. For isoquinoline derivatives, NMR is used to confirm their synthesis and structure. For example, 1H NMR and 13C NMR data are routinely reported for novel analogues, such as for derivatives of 2-hydroxyisoquinoline-1,3-dione, where chemical shifts (δ) are measured in ppm. nih.gov While specific NMR data for a this compound-protein complex are not publicly available, the general approach would involve comparing the NMR spectra of the ligand and the target in their free and bound states to map the interaction interface.

| Technique | Information Obtained | Relevance to this compound Complexes |

| NMR Spectroscopy | - Ligand binding epitopes- Protein binding surface mapping- Conformational changes upon binding- Binding kinetics and thermodynamics | Can identify the specific atoms of this compound that interact with the target protein and characterize the dynamics of the interaction in solution. |

| X-ray Crystallography | - High-resolution 3D structure of the complex- Precise ligand binding pose and orientation- Specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts)- Solvent molecule positions | Provides a detailed static image of how this compound fits into its binding site, revealing key interactions that are critical for its biological activity. semanticscholar.org |

Dynamics and Conformational Analysis in Biological Environments

While X-ray crystallography provides a static picture, biological processes are inherently dynamic. Computational methods like molecular dynamics (MD) simulations are essential for understanding the conformational flexibility of a ligand and its target, as well as the dynamic nature of their interaction in a physiological environment. arxiv.org

Molecular Dynamics (MD) Simulations are computational simulations that model the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system comprising the ligand, the target protein, and surrounding solvent (typically water), MD simulations can reveal how the complex behaves over nanoseconds to microseconds. ajchem-a.com These simulations provide insights into:

The stability of the ligand in the binding pocket.

Conformational changes in the protein induced by ligand binding (allostery). nih.gov

The role of water molecules in mediating ligand-target interactions.

The relative binding free energies of different ligands.

For related compounds, such as 8-hydroxy-tetrahydroisoquinoline derivatives, MD simulations have been used to support functional data. nih.gov These simulations showed that the 8-hydroxy substitution allowed for more robust interactions with the 5-HT7 receptor, which correlated with the observed inverse agonism efficacy. nih.gov Such studies highlight how dynamics and specific conformations are crucial for biological function.

Conformational Analysis is the study of the different spatial arrangements of atoms that a molecule can adopt by rotation about single bonds. nobelprize.org For a flexible molecule like this compound, especially if it has flexible side chains, understanding its preferred conformations in the context of a biological binding site is critical. The bioactive conformation, the specific shape the ligand adopts when it binds to its target, may be different from its lowest energy conformation in solution. Conformational analysis, often performed in conjunction with MD simulations, helps to identify low-energy, accessible conformations that are likely to be relevant for binding. mdpi.com

| Computational Method | Key Findings and Insights | Application to this compound |

| Molecular Dynamics (MD) Simulations | - Elucidation of dynamic communication networks within a protein upon ligand binding. nih.gov- Assessment of binding stability and identification of key stable interactions over time.- Prediction of allosteric effects and long-range conformational changes. | Can be used to simulate the behavior of this compound within its target's binding site, assessing the stability of the interaction and revealing how the ligand's dynamics influence its function. |

| Conformational Analysis | - Identification of low-energy conformers in different environments (vacuum, solvent, binding site). mdpi.com- Determination of the bioactive conformation required for target engagement.- Understanding the energetic barriers between different conformations. | Helps to predict the likely three-dimensional shape of this compound when it interacts with its biological target, guiding the design of more rigid and potent analogues. |

Emerging Research Avenues and Future Directions

Development of Novel Analogs with Enhanced Efficacy and Selectivity

The core structure of 7-hydroxyisoquinolin-1(2H)-one serves as a valuable scaffold for the synthesis of novel analogs with potentially enhanced therapeutic properties. Researchers are actively modifying this parent compound to improve its efficacy against specific biological targets and to enhance its selectivity, thereby minimizing off-target effects.

A notable example is the synthesis of 3-(furan-2-yl)-7-hydroxyisoquinolin-1(2H)-one , an aglycone derivative that has demonstrated superior anti-viral activity against Herpes Simplex Virus-1 (HSV-1) compared to its glucoside counterparts. researchgate.netresearchgate.net This highlights the critical role that specific substitutions on the isoquinolinone core play in modulating biological function.

Furthermore, extensive research has been conducted on analogs where the core is modified to a 2-hydroxyisoquinoline-1,3(2H,4H)-dione scaffold. By introducing various substituents at the C-7 position and other locations, scientists have developed potent inhibitors of key viral enzymes. These derivatives have been identified as dual inhibitors of HIV-1 integrase (IN) and reverse transcriptase (RT) associated ribonuclease H (RNase H), two crucial targets for antiretroviral therapy. The strategic addition of lipophilic groups or carboxamido chains at different positions on the ring system has been shown to influence selectivity, with some analogs showing a preference for inhibiting IN over RNase H.

Other synthesized analogs include 3-phenyl-isoquinolin-1(2H)-one derivatives , which have been investigated as selective inhibitors of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and a target for cancer therapy. Similarly, analogs based on a 3,4-dihydroisoquinolin-1(2H)-one core have been designed, drawing inspiration from the natural product piperlongumine (B1678438), to create novel compounds with anticancer activity.

Interactive Table:

| Parent Scaffold | Modification/Analog | Target/Activity | Reference |

| This compound | 3-(furan-2-yl)-7-hydroxyisoquinolin-1(2H)-one | Anti-viral (HSV-1) | researchgate.netresearchgate.net |

| Isoquinoline-1,3(2H,4H)-dione | C-7 substituted 2-hydroxyisoquinoline-1,3(2H,4H)-diones | HIV-1 Integrase, RNase H | |

| Isoquinolin-1(2H)-one | 3-phenyl-isoquinolin-1(2H)-one derivatives | PARP-1 inhibition | |

| Isoquinolin-1(2H)-one | 3,4-dihydroisoquinolin-1(2H)-one based piperlongumine analogs | Anticancer (tubulin inhibition) |

Exploration of New Biological Targets and Therapeutic Applications

Initial research has paved the way for exploring a broader range of biological targets and therapeutic uses for this compound and its derivatives. The versatility of the isoquinolinone scaffold allows it to interact with a variety of enzymes and receptors, opening up new possibilities for drug development.

The primary areas of investigation have been in antiviral and anticancer applications. As mentioned, derivatives have shown potent activity against HSV-1 and key HIV-1 enzymes like integrase, RNase H, and polymerase. The general isoquinolin-1(2H)-one framework has also been reported to possess broader antitumor, antibacterial, and antifungal properties.

Beyond these, specific derivatives are being explored for other applications:

Cancer: Analogs are being studied as inhibitors of PARP-1 and survivin , both of which are promising targets for cancer therapy. Other derivatives have shown potential to inhibit tubulin polymerization, a mechanism used by several successful chemotherapy drugs.

Neurodegenerative and Inflammatory Diseases: Some isoquinoline (B145761) compounds have been investigated for their potential to modulate dopamine (B1211576) receptors, suggesting utility in conditions like Parkinson's or schizophrenia. Their antioxidant and anti-inflammatory properties are also of interest.

Cardiovascular Disease: The potential for PARP-1 inhibition also extends to treating cardiovascular diseases and nervous system injury.

Interactive Table:

| Biological Target | Derivative Class | Potential Therapeutic Application | Reference |

| HSV-1 | 3-aryl-7-hydroxyisoquinolin-1(2H)-one | Antiviral | researchgate.netresearchgate.net |

| HIV-1 Integrase / RNase H | 2-hydroxyisoquinoline-1,3(2H,4H)-diones | Antiviral (HIV/AIDS) | |

| PARP-1 | 3-phenyl-isoquinolin-1(2H)-one | Cancer, Cardiovascular Disease | |

| Dopamine Receptors | Isoquinoline derivatives | Neurological Disorders | |

| P2X7-Receptor | Tetrahydro-hydroxyisoquinoline derivatives | Inflammatory conditions | |

| Survivin | Oxyquinoline scaffold derivatives | Cancer |

Advanced Computational Modeling for Drug Discovery and Optimization

Computational chemistry has become an indispensable tool in the study and development of this compound derivatives. Advanced modeling techniques are being employed to accelerate the drug discovery process, optimize lead compounds, and understand the molecular interactions that govern their biological activity.

Molecular docking is a key technique used to predict how these compounds bind to their target proteins. For instance, docking studies have been used to model the interaction of 2-hydroxyisoquinoline-1,3-dione analogs within the active site of HIV RNase H and integrase. These in silico studies help rationalize the observed structure-activity relationships (SAR) and guide the design of new analogs with improved binding affinity and selectivity.

Other computational methods, such as Density Functional Theory (DFT) , are used to study the electronic structure and reactivity of the molecules, providing insights into their stability and chemical properties. This information is crucial for understanding the metal-binding abilities of certain analogs, which is essential for their inhibitory function against metal-dependent enzymes like HIV integrase. By predicting properties such as collision cross-section, computational models aid in the experimental characterization of these compounds.

Integration with Natural Product Chemistry and Traditional Medicine

The origins of many bioactive compounds can be traced back to natural sources, and the this compound scaffold is no exception. There is a growing research effort to explore the intersection of this chemical class with natural product chemistry and traditional medicine.

A significant breakthrough in this area was the identification and synthesis of 3-(furan-2-yl)-7-hydroxyisoquinolin-1(2H)-one , an active antiviral compound derived from an extract of Radix isatidis (Banlangen). researchgate.netresearchgate.net Radix isatidis is a well-known plant in Traditional Chinese Medicine (TCM) used for its antiviral properties. researchgate.netresearchgate.net This work provides a direct link between a traditional remedy and a specific, synthetically accessible bioactive molecule, opening the door for further investigation and standardization.

Another example is Thalifoline , a natural alkaloid found in Thalictrum minus, which has a related 3,4-dihydro-7-hydroxyisoquinolin-1(2H)-one structure and exhibits antifungal activity. Furthermore, the design of some novel anticancer analogs has been inspired by the structure of Piperlongumine , a naturally occurring compound, demonstrating how natural products can serve as a blueprint for developing new synthetic drugs.

Challenges and Opportunities in Translational Research

Despite promising preclinical data, the path from a laboratory discovery to a clinically approved therapeutic is fraught with challenges. This "valley of death" in translational research is a significant hurdle for the development of this compound-based drugs.

One of the primary challenges is toxicity . For example, while certain 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives showed potent and selective inhibition of HIV-1 integrase in enzymatic assays, they also exhibited high cellular cytotoxicity, which currently limits their potential as viable antiviral agents. This highlights a common issue where a compound is effective against its intended target but has unacceptable off-target effects in a biological system.

Other hurdles include the need for predictive preclinical models that can accurately forecast human responses and the cultural and logistical gaps between basic science and clinical application. Overcoming these obstacles requires a multidisciplinary approach, integrating medicinal chemistry, computational modeling, and rigorous biological testing.

However, these challenges also present opportunities. The identification of cytotoxicity drivers can inform the design of safer analogs. The diverse biological activities of the isoquinolinone scaffold offer multiple avenues for therapeutic development. Continued collaboration between academic researchers, who often make the initial discoveries, and industry partners with expertise in drug development will be crucial to successfully translate the therapeutic potential of this compound and its derivatives from the bench to the bedside. The journey requires a committed effort to bridge the translational gap, ensuring that promising compounds can be optimized for safety and efficacy.

Q & A

Q. Key Factors for Yield Optimization :

- Catalyst loading (e.g., CuI vs. Mn(OAc)₂) and reaction temperature.

- Steric and electronic effects of substituents on starting materials.

- Solvent polarity (e.g., dichloromethane vs. dioxane) .

Basic: How can researchers characterize this compound and its derivatives using spectroscopic and crystallographic methods?

Methodological Answer:

- 1H NMR : Peaks at δ 8.5–9.0 ppm indicate aromatic protons, while δ 2.5–3.5 ppm correspond to dihydroisoquinolinone ring protons. Substituents like methoxy groups appear at δ 3.7–3.9 ppm .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 239.26 for C₁₅H₁₃NO₂) confirm molecular weight .

- X-ray Crystallography : Monoclinic crystal systems (space group C2/c) with hydrogen bonding (O–H···N/O) and C–H···π interactions stabilize the lattice .

Advanced: How do catalytic mechanisms differ between copper and manganese in synthesizing isoquinolinone derivatives?

Methodological Answer:

- Copper Catalysis : Proceeds via oxidative addition of 2-halobenzamides to Cu(I), followed by β-keto ester coordination and cyclization. The mild conditions minimize side reactions .

- Manganese Catalysis : Involves alkyne activation via π-coordination to Mn(II), enabling sequential C–N and C–C bond formation. Higher temperatures (80–100°C) are often required .

- Key Contrast : Copper systems favor electron-deficient substrates, while manganese tolerates steric hindrance in polycyclic systems .

Advanced: What structural modifications enhance the bioactivity of this compound derivatives as acetylcholinesterase inhibitors?

Methodological Answer:

- Substituent Effects :

- QSAR Studies : LogP values >2.5 correlate with improved blood-brain barrier penetration, while polar groups (e.g., -OH) enhance water solubility .

Advanced: How can researchers resolve contradictions in reported catalytic efficiencies for isoquinolinone synthesis?

Methodological Answer:

Basic: What are common structural analogs of this compound, and how do their properties differ?

Answer:

Advanced: What computational methods are suitable for predicting hydrogen bonding patterns in crystalline this compound?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G* level to predict O–H···O/N bond lengths (e.g., 1.8–2.0 Å) .

- Hirshfeld Surface Analysis : Visualize intermolecular interactions (e.g., 15–20% contribution from H-bonding) using CrystalExplorer .

Basic: What safety precautions are recommended when handling this compound in laboratory settings?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.